molecular formula C10H7FO2 B1508542 Methyl 4-ethynyl-2-fluorobenzoate

Methyl 4-ethynyl-2-fluorobenzoate

Cat. No.: B1508542
M. Wt: 178.16 g/mol
InChI Key: HYOKPOFVOJHCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethynyl-2-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an ethynyl (-C≡CH) group at the 4-position and a fluorine atom at the 2-position. This compound is structurally relevant in pharmaceutical and agrochemical research, where fluorine and ethynyl substituents are leveraged for tuning bioavailability and reactivity .

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

methyl 4-ethynyl-2-fluorobenzoate

InChI

InChI=1S/C10H7FO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3

InChI Key

HYOKPOFVOJHCMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#C)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications Notes References
This compound ~C₉H₅FO₂ ~196 (inferred) Ethynyl (-C≡CH), Fluorine High reactivity in click chemistry; potential drug intermediate
Methyl 4-acetyl-2-fluorobenzoate C₁₀H₉FO₃ 196.18 Acetyl (-COCH₃), Fluorine Electron-withdrawing acetyl group enhances electrophilic substitution; used in synthetic intermediates
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 Chlorine (-Cl), Fluorine Chlorine's inductive withdrawal affects aromatic electrophilicity; agrochemical precursor
Ethyl 4-ethynyl-2-fluorobenzoate C₁₀H₇FO₂ 202.16 (inferred) Ethynyl, Fluorine, Ethyl ester Longer alkyl chain increases lipophilicity; broader solubility in organic solvents

Methyl 4-acetyl-2-fluorobenzoate

  • Structural Differentiation : Replaces the ethynyl group with an acetyl (-COCH₃) moiety.
  • Reactivity : The acetyl group is strongly electron-withdrawing via resonance, directing electrophilic substitution to meta/para positions. This contrasts with the ethynyl group, which withdraws electrons inductively but can participate in π-bond interactions .
  • Applications : Utilized in synthetic routes for bioactive molecules, where ketone functionalities enable further derivatization (e.g., reduction to alcohols or formation of Schiff bases).

Methyl 4-chloro-2-fluorobenzoate

  • Structural Differentiation : Substitutes ethynyl with chlorine, a halogen with mixed electronic effects (inductive withdrawal, resonance donation).
  • Reactivity : Chlorine’s steric bulk and electronic effects make the compound less reactive in conjugation-based reactions compared to ethynyl derivatives. However, it serves as a precursor in Suzuki-Miyaura couplings due to the C–Cl bond’s susceptibility to cross-coupling .
  • Applications : Found in agrochemicals, where halogenated aromatics enhance stability against metabolic degradation.

Ethyl 4-ethynyl-2-fluorobenzoate

  • Structural Differentiation : Ethyl ester group replaces the methyl ester, altering solubility and steric profile.
  • Reactivity : The ethyl group increases lipophilicity, enhancing membrane permeability in biological systems. This ester variation may also influence hydrolysis rates under basic or enzymatic conditions .
  • Applications : Preferred in prodrug designs where esterase-mediated hydrolysis is required for activation.

Key Research Findings and Implications

Electronic Effects :

  • Ethynyl and acetyl groups significantly reduce electron density at the aromatic ring, favoring nucleophilic aromatic substitution. Fluorine’s inductive withdrawal further amplifies this effect .
  • Chlorine’s resonance donation partially counteracts its inductive withdrawal, resulting in milder deactivation compared to ethynyl/acetyl derivatives .

Synthetic Utility :

  • Ethynyl-substituted benzoates are pivotal in click chemistry (e.g., Huisgen cycloaddition), enabling rapid conjugation with azides for bioconjugation or material science applications .
  • Acetylated analogs serve as intermediates for ketone-based transformations, while chlorinated variants are staples in cross-coupling reactions .

Biological Relevance :

  • Fluorine and ethynyl groups improve metabolic stability and target binding in drug candidates. Ethyl esters may enhance pharmacokinetics via controlled hydrolysis .

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